molecular formula C12H13NO3 B6591763 (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 154257-92-8

(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B6591763
CAS No.: 154257-92-8
M. Wt: 219.24 g/mol
InChI Key: DQXBTVFTJSCGEJ-AATRIKPKSA-N
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Description

The compound (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is an organic molecule characterized by its unique structure, which includes a benzodioxole ring and a dimethylamino group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one involves an aldol condensation reaction. This reaction typically starts with the condensation of 1,3-benzodioxole-5-carbaldehyde with dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

  • Claisen-Schmidt Condensation: : Another approach is the Claisen-Schmidt condensation, where the same aldehyde is reacted with dimethylaminoacetophenone under basic conditions. This reaction also proceeds at room temperature and can be catalyzed by bases like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction of the carbonyl group in the propenone backbone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

  • Substitution: : The benzodioxole ring can participate in electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid, leading to nitro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one serves as a versatile intermediate for the preparation of various heterocyclic compounds

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives can act as enzyme inhibitors or receptor modulators, providing therapeutic benefits in various diseases.

Industry

In the materials science industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with polar residues.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)prop-2-en-1-one: Contains an ethylamino group, offering different steric and electronic properties.

    (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)but-2-en-1-one: Features a butenone backbone, affecting its reactivity and interactions.

Uniqueness

The presence of the dimethylamino group in (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one provides unique electronic properties, enhancing its ability to participate in various chemical reactions and interactions. This makes it distinct from its analogs and valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXBTVFTJSCGEJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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